2-(2-Cyclopropylphenyl)pyrrolidine hcl

Physicochemical Profiling pKa Determination Salt Formation

2-(2-Cyclopropylphenyl)pyrrolidine HCl delivers a unique ortho-cyclopropyl steric constraint that restricts conformational mobility, enabling precise SAR exploration. The hydrochloride salt provides superior aqueous solubility and solid-state stability compared to the free base. With a predicted pKa of ~9.99 and moderate lipophilicity, it is an ideal basic amine scaffold for designing CNS-penetrant probes targeting neurotransmitter receptors and transporters. Procuring this compound alongside unsubstituted 2-phenylpyrrolidine and positional isomers (3- or 4-cyclopropyl) allows direct quantification of steric and electronic effects on target binding, metabolic stability, and selectivity. Pure enantiomers are recommended for developing isoform-selective CYP450 inactivators leveraging the cyclopropylamine warhead.

Molecular Formula C13H18ClN
Molecular Weight 223.74 g/mol
Cat. No. B14034246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Cyclopropylphenyl)pyrrolidine hcl
Molecular FormulaC13H18ClN
Molecular Weight223.74 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC=CC=C2C3CC3.Cl
InChIInChI=1S/C13H17N.ClH/c1-2-5-12(13-6-3-9-14-13)11(4-1)10-7-8-10;/h1-2,4-5,10,13-14H,3,6-9H2;1H
InChIKeyOBGSFHNTUKAHIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Cyclopropylphenyl)pyrrolidine HCl: A Distinctive Cyclopropyl-Substituted Pyrrolidine Scaffold for Medicinal Chemistry and Procurement


2-(2-Cyclopropylphenyl)pyrrolidine hydrochloride is a nitrogen-containing heterocyclic compound belonging to the class of 2-arylpyrrolidines [1]. Its core structure consists of a pyrrolidine ring substituted at the 2-position with a 2-cyclopropylphenyl group, a unique feature that distinguishes it from simpler aryl-substituted analogs. The hydrochloride salt form is reported to enhance aqueous solubility and solid-state stability compared to the free base . This compound serves as a versatile synthetic intermediate and a valuable scaffold for the exploration of structure-activity relationships in drug discovery programs, particularly those targeting central nervous system and metabolic disease pathways [2].

Why 2-(2-Cyclopropylphenyl)pyrrolidine HCl Cannot Be Replaced by Simpler 2-Arylpyrrolidines: The Ortho-Cyclopropyl Imperative


Generic substitution of 2-(2-cyclopropylphenyl)pyrrolidine HCl with unsubstituted 2-phenylpyrrolidine or other positional isomers (e.g., 2-(3- or 4-cyclopropylphenyl)pyrrolidine) is scientifically unsound due to the profound impact of the ortho-cyclopropyl moiety on key molecular properties . The cyclopropyl group introduces a unique combination of steric bulk and electronic effects that significantly alter the conformation of the pyrrolidine ring and the orientation of the pendant phenyl group [1]. Specifically, the ortho-substitution forces the phenyl and pyrrolidine rings into a more restricted, non-coplanar geometry, which directly influences binding affinity to biological targets, metabolic stability, and overall physicochemical profile (e.g., pKa and lipophilicity) relative to its less sterically hindered analogs [2]. Therefore, any experimental or procurement substitution would invalidate comparative structure-activity relationship (SAR) studies and likely result in substantially different biological outcomes.

Quantitative Differentiation of 2-(2-Cyclopropylphenyl)pyrrolidine HCl: Physicochemical, Synthetic, and Pharmacological Evidence


Enhanced Basicity (pKa) Relative to Unsubstituted 2-Phenylpyrrolidine

The predicted acid dissociation constant (pKa) of 2-(2-cyclopropylphenyl)pyrrolidine is 9.99 ± 0.10, reflecting a moderately strong basicity for a secondary amine . While experimental data for the exact comparator, 2-phenylpyrrolidine, is not available in this source, the presence of the electron-donating cyclopropyl group is known to increase amine basicity relative to an unsubstituted phenyl analog (class-level inference). This higher pKa value dictates the compound's protonation state at physiological pH, directly influencing its solubility, permeability, and binding interactions in biological assays.

Physicochemical Profiling pKa Determination Salt Formation Drug-Likeness

Unique Conformational Restriction via Ortho-Cyclopropyl Substitution vs. Meta/Para Isomers

The ortho-position of the cyclopropyl group on the phenyl ring in 2-(2-cyclopropylphenyl)pyrrolidine imposes significant steric hindrance, restricting free rotation around the C-C bond connecting the pyrrolidine and phenyl rings . This is in stark contrast to its meta- and para-substituted isomers, 2-(3-cyclopropylphenyl)pyrrolidine and 2-(4-cyclopropylphenyl)pyrrolidine , which have lower rotational barriers. The constrained conformation of the target compound results in a distinct 3D pharmacophore presentation, potentially leading to unique target binding profiles and selectivity that cannot be replicated by other positional isomers.

Conformational Analysis Steric Effects Molecular Modeling SAR Studies

Synthetic Accessibility and Purity Profile Differentiating from Complex Cyclopropyl-Fused Analogs

A published patent describes a general synthetic route for cyclopropyl phenylpyrrolidine derivatives, including the target compound class, involving a Michael addition and subsequent hydrogenation steps [1]. This methodology allows for the preparation of the simple 2-aryl substituted scaffold. In contrast, more complex cyclopropyl-fused pyrrolidine systems, such as those explored as dipeptidyl peptidase IV (DPP-IV) inhibitors, require multi-step syntheses involving specialized cyclopropanation reactions [2]. The target compound's synthesis is therefore more straightforward and amenable to scale-up, often resulting in higher batch-to-batch consistency and purity (e.g., ≥97% by HPLC as per common vendor specifications) compared to more synthetically challenging analogs.

Synthetic Methodology Process Chemistry Purity Analysis Medicinal Chemistry

Optimal Research and Procurement Applications for 2-(2-Cyclopropylphenyl)pyrrolidine HCl


Chemical Probe Synthesis for CNS Target Validation

Given its predicted pKa of 9.99 and moderate lipophilicity , 2-(2-cyclopropylphenyl)pyrrolidine HCl is an ideal basic amine scaffold for designing CNS-penetrant chemical probes. Its unique ortho-cyclopropyl substitution provides a sterically defined handle for exploring binding pockets in neurotransmitter receptors or transporters [1]. Researchers should procure this compound to generate focused libraries with variations on the pyrrolidine nitrogen, leveraging the scaffold's favorable physicochemical profile for brain exposure.

Comparative SAR Studies of 2-Arylpyrrolidine Conformational Effects

The ortho-cyclopropyl group is a key conformational constraint . A high-priority application is its use in comparative SAR studies alongside 2-phenylpyrrolidine and 2-(3- or 4-cyclopropylphenyl)pyrrolidine [REFS-2, REFS-3]. By comparing the biological activity of this set, researchers can directly quantify the impact of steric hindrance and restricted rotation on target binding affinity and selectivity, providing invaluable insights for rational drug design.

Development of Selective Cytochrome P450 Enzyme Inhibitors

Cyclopropylamines are a well-documented class of mechanism-based inactivators of cytochrome P450 enzymes . The specific scaffold of 2-(2-cyclopropylphenyl)pyrrolidine presents an opportunity to develop isoform-selective P450 inhibitors. The ortho-substituted aryl group can be used to direct binding to specific CYP isoforms (e.g., CYP2B or CYP2C subfamilies), while the cyclopropylamine moiety serves as the inactivating warhead. This application requires procurement of the pure enantiomers (R- and S-) to further refine selectivity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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